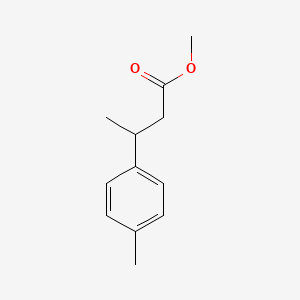
4-Bromo-2-(bromomethyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(bromomethyl)benzyl alcohol is an organic compound characterized by the presence of bromine atoms attached to a benzyl alcohol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)benzyl alcohol typically involves the bromination of 2-(bromomethyl)benzyl alcohol. This can be achieved through the use of brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzyl alcohol derivatives. The process includes bromination, purification, and crystallization steps to obtain the desired product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, silica sulfuric acid, ammonium bromide.
Substitution: Hydroxide ions, sodium methoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Oxidation: 4-Bromo-2-(bromomethyl)benzaldehyde.
Substitution: 4-Bromo-2-(hydroxymethyl)benzyl alcohol.
Reduction: 4-Bromo-2-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(bromomethyl)benzyl alcohol has diverse applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Potential use in the development of new therapeutic agents due to its reactivity and functional group versatility.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(bromomethyl)benzyl alcohol involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. In oxidation reactions, the alcohol group can be converted to aldehydes or carboxylic acids through the transfer of electrons to oxidizing agents .
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzyl alcohol: Lacks the additional bromomethyl group, making it less reactive in certain substitution reactions.
2-Bromobenzyl alcohol: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
4-Bromo-2-methoxybenzyl alcohol: Contains a methoxy group instead of a bromomethyl group, leading to different chemical properties and uses.
Uniqueness: 4-Bromo-2-(bromomethyl)benzyl alcohol is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H8Br2O |
|---|---|
Molekulargewicht |
279.96 g/mol |
IUPAC-Name |
[4-bromo-2-(bromomethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8Br2O/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,11H,4-5H2 |
InChI-Schlüssel |
RBKXFAOYHPRSCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)CBr)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13682628.png)

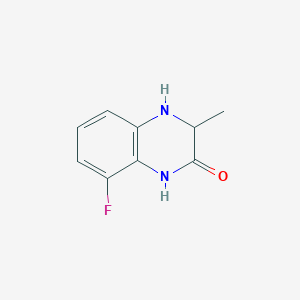
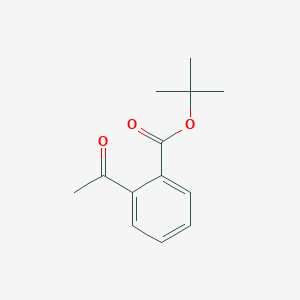
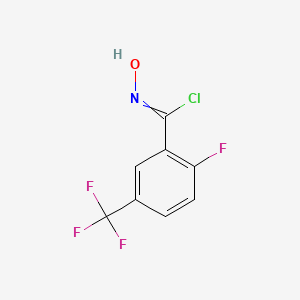

![4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B13682667.png)
![tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate](/img/structure/B13682668.png)
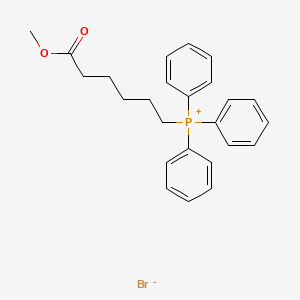
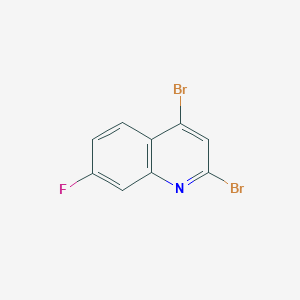


![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)
